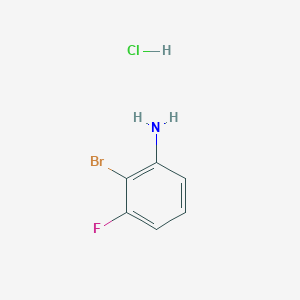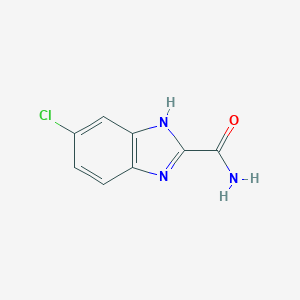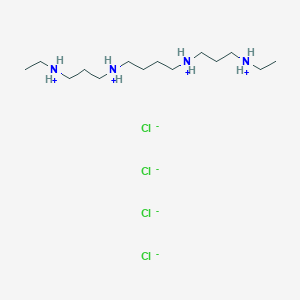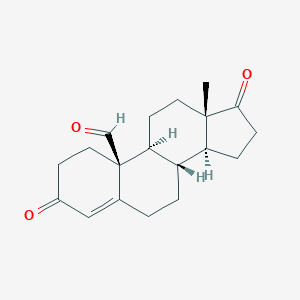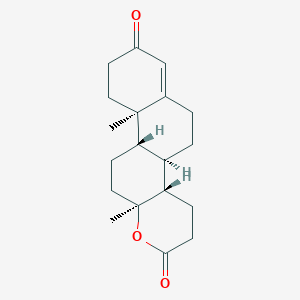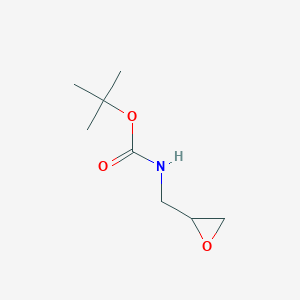
tert-Butyl N-(2-oxiranylmethyl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate and related compounds often involves reactions starting from aldehydes and tert-butyl N-hydroxycarbamate. A method involves using sodium benzenesulfinate and formic acid in a methanol-water mixture, leading to tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are valuable as building blocks in organic synthesis due to their chemical transformations (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure and conformational stability of tert-butyl N-(2-oxiranylmethyl)carbamate derivatives have been studied using computational methods such as Hartree-Fock (HF) and density functional theory (DFT). These studies help in understanding the optimized bond length, angle values, and vibrational frequencies, providing insights into the molecular stability and reactivity of these compounds (Arslan & Demircan, 2007).
Chemical Reactions and Properties
Tert-Butyl N-(2-oxiranylmethyl)carbamate undergoes various chemical reactions, demonstrating its versatility in synthesis. For instance, it can participate in highly stereoselective asymmetric aldol reactions, serving as a precursor for the synthesis of potent inhibitors. The reactions are tailored to set stereogenic centers, showcasing the compound's ability to undergo chemoselective transformations and participate in significant synthetic pathways (Ghosh, Cárdenas, & Brindisi, 2017).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis : It serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribosylamine, which are important in the synthesis of nucleoside analogues and antiviral agents (Ober, Marsch, Harms, & Carell, 2004).
Simplification and Cost Efficiency : A study presented a convenient, high-yielding preparation method for this compound using thionyl chloride, highlighting advantages in simplicity and cost efficiency (Li, Mei, Gao, Li, Yan, & Che, 2015).
Synthesis of Enantiopure Compounds : This compound has been used as a synthetic intermediate for enantiopure N-protected β-hydroxyvaline, important in medicinal chemistry (Oku, Naito, Yamada, & Katakai, 2004).
Functionalized Carbamates : It serves as a precursor in the synthesis of functionalized carbamates, which are useful in various organic reactions (Guijarro, Ortiz, & Yus, 1996).
Metalation and Alkylation : The metalation of tert-butyl carbamate derivatives can be used to prepare α-functionalized α-amino silanes, demonstrating its versatility in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Asymmetric Mannich Reaction : It has been synthesized by asymmetric Mannich reaction, providing a method for synthesis of chiral amino carbonyl compounds, which are significant in the development of pharmaceuticals (Yang, Pan, & List, 2009).
Palladium-Catalyzed Cross-Coupling : It is used in Pd-catalyzed cross-coupling reactions with various aryl(Het) halides, demonstrating its utility in complex organic syntheses (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).
Crystal Structure Studies : The compound shows isomorphic crystal structures in certain derivatives, aiding in the understanding of molecular interactions and crystallography (Baillargeon et al., 2017).
Preparation of Novel Compounds : It shows potential for the preparation of thienopyrroles and thienooxazolidinones, indicating its role in creating new chemical entities (Brugier, Outurquin, & Paulmier, 2001).
Pharmaceutical Applications : Novel 1,3-disubstituted ureas and phenyl N-substituted carbamates derived from this compound show antiarrhythmic and hypotensive properties, indicating its importance in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(oxiran-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGKXNNTNBRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(2-oxiranylmethyl)carbamate | |
CAS RN |
115198-80-6 | |
| Record name | tert-Butyl N-(2-oxiranylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
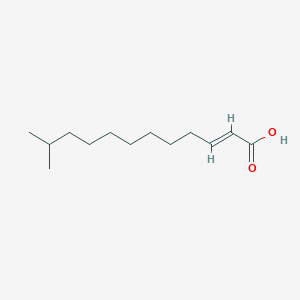
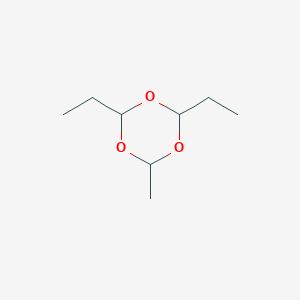
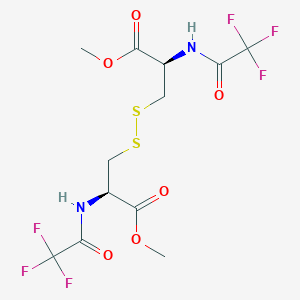
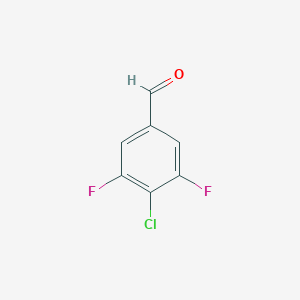
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
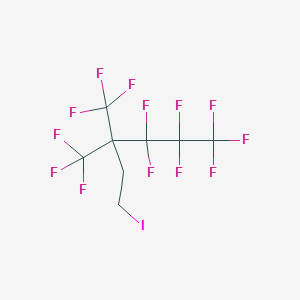
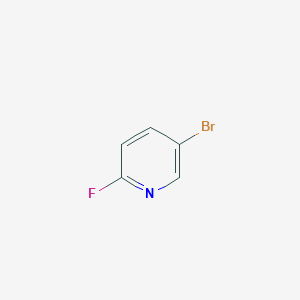
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
